molecular formula C5H11NO2 B12913047 Propyl N-methyl carbamate CAS No. 17671-76-0

Propyl N-methyl carbamate

Cat. No.: B12913047
CAS No.: 17671-76-0
M. Wt: 117.15 g/mol
InChI Key: FVDLRCDWHVEWCQ-UHFFFAOYSA-N
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Description

Propyl N-methyl carbamate, also known as carbamic acid, methyl, propyl ester, is an organic compound with the molecular formula C5H11NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure. This compound is of interest due to its various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl N-methyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with methyl isocyanate under controlled conditions. Another method includes the reaction of propylamine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where propyl alcohol and methyl isocyanate are reacted under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Propyl N-methyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl N-methyl carbamate has several applications in scientific research:

Mechanism of Action

Propyl N-methyl carbamate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, it increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl N-methyl carbamate
  • Butyl N-methyl carbamate

Comparison

Propyl N-methyl carbamate is unique due to its specific alkyl chain length, which affects its physical and chemical properties. Compared to methyl carbamate and ethyl N-methyl carbamate, this compound has a longer alkyl chain, resulting in different solubility and reactivity profiles. This uniqueness makes it suitable for specific applications where other carbamates may not be as effective .

Biological Activity

Propyl N-methyl carbamate is a compound belonging to the class of N-methyl carbamate esters, which are known for their biological activity, particularly as insecticides and their effects on cholinergic systems. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicity, and relevant case studies.

N-methyl carbamates, including this compound, primarily function as inhibitors of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. The reversible nature of this inhibition allows for a relatively quick recovery compared to organophosphate compounds, which form more stable complexes with AChE .

Key Mechanisms:

  • Reversible Carbamylation : Carbamates cause carbamylation of the serine hydroxyl group in AChE, disrupting its ability to hydrolyze ACh.
  • Neuromuscular Effects : Increased ACh levels lead to enhanced neuromuscular transmission, which can result in both therapeutic and toxicological effects depending on the dosage and exposure duration .

Toxicity Profile

The toxicity of this compound is characterized by its LD50 values and acute effects observed in various studies. Toxicity varies significantly based on the route of exposure (oral, dermal, inhalation), with oral ingestion generally presenting higher risks.

LD50 Values:

  • Oral Toxicity : The oral LD50 for related carbamates can range from 5 mg/kg (high toxicity) to much higher values depending on specific structural modifications .
  • Dermal Toxicity : Dermal exposure often shows lower toxicity levels compared to oral routes, indicating a significant difference in absorption rates .

Case Studies

Several studies have been conducted to evaluate the effects and risks associated with N-methyl carbamate pesticides, including this compound. Below are summaries of notable findings:

Study Findings
Acute Toxicity Study Evaluated the acute effects of multiple N-methyl carbamates in rat models. Results indicated significant inhibition of AChE activity leading to neurotoxic symptoms such as muscle twitching and respiratory distress .
Cumulative Risk Assessment A study utilizing physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling showed that cumulative exposure to various N-methyl carbamates could lead to enhanced neurotoxicity due to shared mechanisms .
Environmental Impact Study Investigated the degradation pathways of this compound in soil environments. Findings suggested rapid hydrolysis under microbial activity, leading to less persistent residues compared to other pesticide classes .

Research Findings

Recent research highlights the dual nature of this compound's biological activity—beneficial in pest control but potentially harmful due to neurotoxic effects.

Key Research Insights:

  • Biochemical Stability : this compound exhibits good stability in biological systems, allowing it to penetrate cell membranes effectively which enhances its insecticidal properties .
  • Therapeutic Potential : Some studies suggest that analogs of N-methyl carbamates may have potential therapeutic applications due to their ability to inhibit certain enzymes involved in disease processes .

Properties

CAS No.

17671-76-0

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

propyl N-methylcarbamate

InChI

InChI=1S/C5H11NO2/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7)

InChI Key

FVDLRCDWHVEWCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC

Origin of Product

United States

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